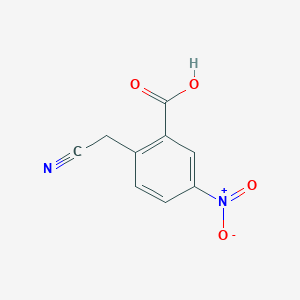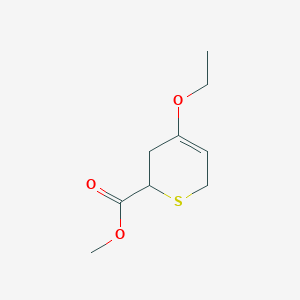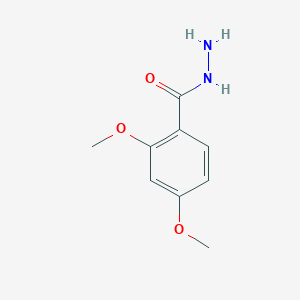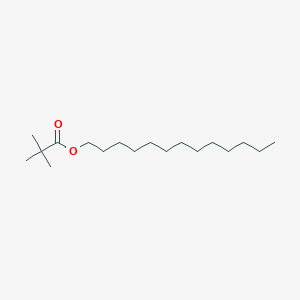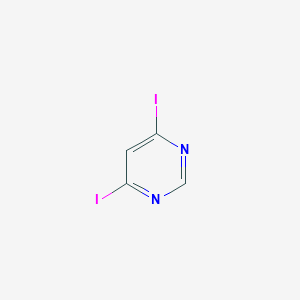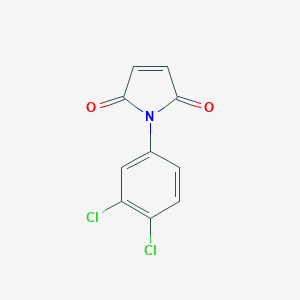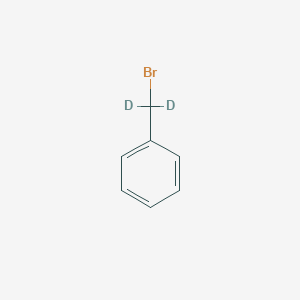
Benzyl-alpha,alpha-d2 bromide
概述
描述
[Bromo(dideuterio)methyl]benzene: is a deuterated derivative of benzyl bromide, where the hydrogen atoms in the methyl group are replaced by deuterium atoms. This compound is often used in scientific research due to its unique isotopic properties, which can be useful in various analytical and synthetic applications.
准备方法
Synthetic Routes and Reaction Conditions:
Bromination of Deuterated Toluene: One common method involves the bromination of deuterated toluene using bromine (Br₂) in the presence of a catalyst such as iron(III) bromide (FeBr₃).
Debromination of Polybrominated Compounds: Another method involves the selective debromination of polybrominated compounds using diethyl phosphite and N,N-diisopropylethylamine (i-Pr₂NEt) to yield the desired monobrominated product.
Industrial Production Methods: Industrial production of [Bromo(dideuterio)methyl]benzene typically follows the same synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
化学反应分析
Types of Reactions:
Electrophilic Aromatic Substitution: [Bromo(dideuterio)methyl]benzene can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Nucleophilic Substitution: The bromine atom in [Bromo(dideuterio)methyl]benzene can be replaced by various nucleophiles, leading to the formation of different substituted benzene derivatives.
Common Reagents and Conditions:
Nitration: Concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) are used to introduce a nitro group.
Sulfonation: Fuming sulfuric acid (H₂SO₄) is used to introduce a sulfonic acid group.
Halogenation: Bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst like iron(III) chloride (FeCl₃) or iron(III) bromide (FeBr₃).
Major Products:
Nitrobenzene Derivatives: Formed from nitration reactions.
Sulfonic Acid Derivatives: Formed from sulfonation reactions.
Halogenated Benzene Derivatives: Formed from halogenation reactions.
科学研究应用
Chemistry:
Isotopic Labeling: [Bromo(dideuterio)methyl]benzene is used as an isotopic label in various chemical reactions to study reaction mechanisms and pathways.
Biology and Medicine:
Metabolic Studies: The compound is used in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.
Industry:
作用机制
Electrophilic Aromatic Substitution:
Formation of Electrophile: The electrophile (e.g., nitronium ion for nitration) is generated in situ.
Formation of Arenium Ion: The electrophile attacks the aromatic ring, forming a positively charged arenium ion intermediate.
Restoration of Aromaticity: A proton is removed from the arenium ion, restoring the aromaticity of the benzene ring.
相似化合物的比较
Benzyl Bromide: Similar in structure but lacks deuterium atoms.
[Bromo(dideuterio)methyl]toluene: Another deuterated derivative with a methyl group instead of a benzene ring.
Uniqueness:
Isotopic Labeling: The presence of deuterium atoms makes [Bromo(dideuterio)methyl]benzene unique for isotopic labeling studies.
属性
IUPAC Name |
[bromo(dideuterio)methyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Br/c8-6-7-4-2-1-3-5-7/h1-5H,6H2/i6D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGEZXYOZHKGVCM-NCYHJHSESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C1=CC=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70480951 | |
| Record name | [Bromo(~2~H_2_)methyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70480951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51271-29-5 | |
| Record name | [Bromo(~2~H_2_)methyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70480951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzyl bromide-α,α-d2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

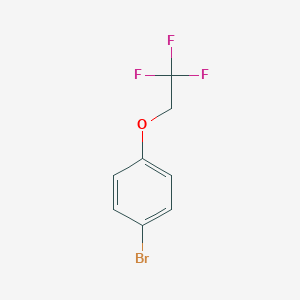
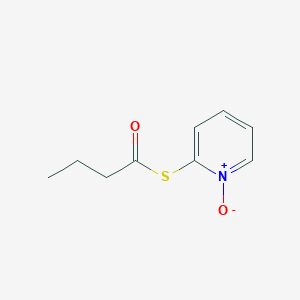
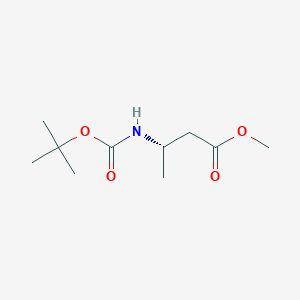
![2-Chlorobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B10561.png)


